molecular formula C14H14N2O2 B6368075 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261997-55-0

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%

Cat. No. B6368075
CAS RN: 1261997-55-0
M. Wt: 242.27 g/mol
InChI Key: YOYPDRKVUUQIKS-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (hereinafter referred to as 5-DMA-95%) is a heterocyclic compound containing a pyridine ring, an aryl ring, and a carbonyl group. It has been shown to have various biological activities and is used in a variety of scientific research applications.

Scientific Research Applications

5-DMA-95% has been used in a variety of scientific research applications, including drug development, biochemistry, and medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of various biochemical compounds, such as hormones, vitamins, and enzymes. Additionally, 5-DMA-95% has been used in the synthesis of various medicinal compounds, including analgesics, antimalarials, and antitumor agents.

Mechanism of Action

The mechanism of action of 5-DMA-95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and cytochrome b5 reductase. Additionally, it is believed to interact with various receptors, including muscarinic receptors and serotonin receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMA-95% are not fully understood. However, it has been shown to have various effects on the human body, including anti-inflammatory and analgesic effects. Additionally, it has been shown to have various effects on the brain, including sedative effects and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-DMA-95% in laboratory experiments is its high purity, which ensures accurate results. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to using 5-DMA-95%, including its potential for toxicity and its potential for inducing side effects.

Future Directions

There are several potential future directions for research involving 5-DMA-95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential for toxicity. Additionally, further research into its potential applications in drug development and medicinal chemistry is warranted. Finally, further research into its potential for use in various laboratory experiments is also necessary.

Synthesis Methods

5-DMA-95% can be synthesized using a variety of methods, including Mannich reaction, Knoevenagel condensation, and Suzuki coupling. The most commonly used method is the Mannich reaction, which involves the reaction of an aldehyde, an amine, and a compound containing a carbonyl group. The reaction of 5-DMA-95% is typically carried out in aqueous solution with a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid.

properties

IUPAC Name

4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYPDRKVUUQIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683058
Record name 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine

CAS RN

1261997-55-0
Record name 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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